molecular formula C7H6BrNO2 B6282541 4-bromo-5-methoxypyridine-2-carbaldehyde CAS No. 1289092-48-3

4-bromo-5-methoxypyridine-2-carbaldehyde

Cat. No.: B6282541
CAS No.: 1289092-48-3
M. Wt: 216
InChI Key:
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Description

4-Bromo-5-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 4-position, a methoxy group at the 5-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methoxypyridine-2-carbaldehyde typically involves the bromination of 5-methoxypyridine-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Products include 4-substituted derivatives depending on the nucleophile used.

    Oxidation: The major product is 4-bromo-5-methoxypyridine-2-carboxylic acid.

    Reduction: The major product is 4-bromo-5-methoxypyridine-2-methanol.

Scientific Research Applications

4-Bromo-5-methoxypyridine-2-carbaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    4-Bromo-2-chloro-5-methoxypyridine: Similar structure but with an additional chlorine atom, leading to different reactivity and applications.

    5-Bromo-2-methoxypyridine: Lacks the aldehyde group, resulting in different chemical behavior and uses.

    2-Bromo-5-methoxypyridine:

Uniqueness: 4-Bromo-5-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis

Properties

CAS No.

1289092-48-3

Molecular Formula

C7H6BrNO2

Molecular Weight

216

Purity

95

Origin of Product

United States

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